sodium;2-oxo(1,2,3-13C3)propanoate

描述

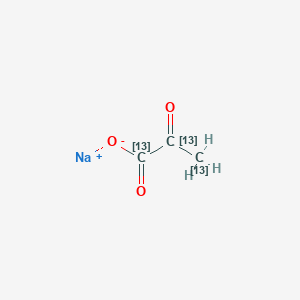

sodium;2-oxo(1,2,3-13C3)propanoate: is an isotopically labeled compound where the three carbon atoms in the pyruvate molecule are replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic signature .

准备方法

Synthetic Routes and Reaction Conditions

Recrystallization Method: Sodium pyruvate can be prepared by dissolving a crude product in purified water, filtering to remove impurities, and then crystallizing the product by adding the solution to an ice bath containing anhydrous ethanol.

Industrial Production: The industrial production of sodium pyruvate involves similar steps but on a larger scale, ensuring high yield and purity.

化学反应分析

Types of Reactions

Oxidation: Sodium pyruvate can undergo oxidation to form acetate and carbon dioxide.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalysts like lactate dehydrogenase.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Acetate and carbon dioxide.

Reduction: Lactate.

Substitution: Various substituted pyruvates depending on the nucleophile used.

科学研究应用

Chemistry

Biology

Medicine

Industry

作用机制

sodium;2-oxo(1,2,3-13C3)propanoate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) where it is metabolized to produce ATP aerobically. It can also be converted to lactate anaerobically . Additionally, it acts as a scavenger for reactive oxygen species, preventing oxidative damage to cells .

相似化合物的比较

Similar Compounds

Sodium pyruvate-1-13C: Only the first carbon is labeled with carbon-13.

Sodium pyruvate-2-13C: Only the second carbon is labeled with carbon-13.

Sodium pyruvate-3-13C: Only the third carbon is labeled with carbon-13.

Uniqueness: : sodium;2-oxo(1,2,3-13C3)propanoate is unique because all three carbon atoms are labeled with carbon-13, making it particularly useful for comprehensive metabolic studies and tracing multiple pathways simultaneously .

生物活性

Sodium;2-oxo(1,2,3-13C3)propanoate, also known as sodium pyruvate-(13-C)3, is an isotopically labeled compound derived from pyruvate where all three carbon atoms are substituted with the carbon-13 isotope. This unique labeling allows for its application in various biological and metabolic studies, particularly in tracing metabolic pathways and understanding cellular processes.

Overview of Biological Activity

Sodium pyruvate plays a critical role in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It serves as a substrate for enzymes such as pyruvate dehydrogenase, facilitating the conversion of pyruvate to acetyl-CoA, which is essential for aerobic energy production. The isotopic labeling with carbon-13 enhances the ability to trace these metabolic processes in vivo and in vitro.

The primary mechanism through which this compound exerts its biological effects involves:

- Energy Metabolism : Acts as a substrate in glycolysis and contributes to ATP production through the TCA cycle.

- Inflammation Modulation : Reduces levels of inflammatory cytokines such as IL-6 and IL-8, indicating potential anti-inflammatory properties.

- Cellular Effects : Enhances glucose uptake in adipocytes, promoting energy metabolism and potentially influencing insulin sensitivity.

Case Studies

-

Metabolic Tracing in Cancer Research :

- This compound has been utilized to investigate metabolic alterations in cancer cells. Studies have shown that cancer cells exhibit altered pyruvate metabolism compared to normal cells, which can be traced using this isotopic variant.

- Liver Metabolism Studies :

Pharmacokinetics

Sodium pyruvate is generally administered orally or intravenously in research settings. Its pharmacokinetic profile reveals rapid absorption and distribution within tissues, making it effective for studying real-time metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C3H3O3Na (isotopically labeled) | All three carbons labeled with 13C for tracing |

| Sodium Propionate | C3H5O2Na | Commonly used as a food preservative; non-isotopic |

| Sodium Lactate | C3H5O3Na | Involved in lactic acid fermentation; non-isotopic |

This comparison highlights the unique utility of this compound in metabolic studies due to its complete isotopic labeling.

Summary of Biological Effects

The biological activity of this compound encompasses its role as a critical intermediate in carbohydrate metabolism and its potential therapeutic applications due to its anti-inflammatory effects. Its isotopic labeling allows researchers to gain insights into complex biochemical pathways that would otherwise be difficult to trace.

属性

IUPAC Name |

sodium;2-oxo(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583979 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142014-11-7 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。